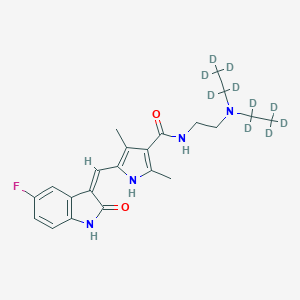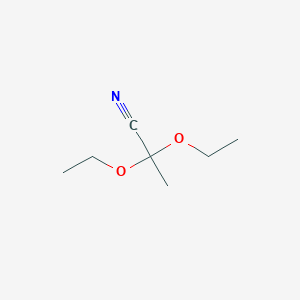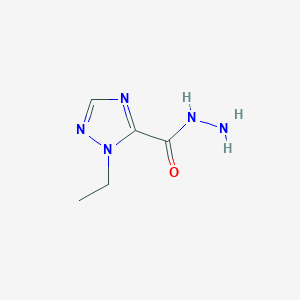
6-Metiluracilo
Descripción general
Descripción
6-Methyluracil, also known as 6-methyl-2,4(1H,3H)-pyrimidinedione, is an organic compound with the molecular formula C4H4N2O2. It is an isomer of uracil, a pyrimidine base found in RNA. 6-Methyluracil is a colorless crystalline solid that is soluble in water and ethanol. It has a melting point of 167-168 °C and a boiling point of 214 °C. 6-Methyluracil has a variety of applications in both scientific research and industry.
Aplicaciones Científicas De Investigación
Estabilización de Polímeros
6-Metiluracilo: se ha utilizado en la síntesis de This compound de lantano cerio (LCMUA), que sirve como estabilizador térmico para el cloruro de polivinilo (PVC). Este compuesto ayuda a inhibir la degradación del PVC durante el procesamiento, lo que lo convierte en un material prometedor para mejorar la durabilidad y la vida útil de los productos de PVC .
Aplicaciones Biológicas
En el ámbito de la biología, los derivados de This compound se han explorado por su potencial en sistemas de administración de fármacos. Se han utilizado para crear cavitandos de resorcinareno, que son compuestos macrocíclicos capaces de reconocer sustratos y formar ensamblajes supramoleculares. Estas estructuras se consideran para su uso como nanoportadores de fármacos debido a su capacidad de encapsular fármacos y entregarlos a objetivos biológicos específicos .
Terapéutica Médica
This compound: y sus derivados han mostrado promesa en la terapéutica médica como inhibidores de la acetilcolinesterasa, que es un objetivo para el tratamiento del deterioro de la memoria en enfermedades como el Alzheimer. Se han sintetizado y probado nuevos derivados basados en this compound por su eficacia en la reducción de placas β-amiloideas y el tratamiento del deterioro de la memoria en modelos animales de la enfermedad de Alzheimer .
Ciencias Ambientales
En las ciencias ambientales, los derivados de This compound, como el bromacil, se utilizan como herbicidas. Sin embargo, debido a su persistencia y potencial para contaminar las masas de agua, se ha realizado investigación sobre la degradación fotocatalítica del bromacil utilizando Au/TiO2 bajo luz solar simulada. Este proceso tiene como objetivo reducir el impacto ambiental de estos herbicidas .
Ciencia de Materiales
This compound: ha encontrado aplicaciones en la ciencia de materiales, particularmente en el desarrollo de nuevos estabilizadores térmicos. La síntesis de This compound de lantano cerio es un avance significativo en la creación de materiales con mejores propiedades de resistencia al calor, transparencia y aislamiento, que son esenciales para diversas aplicaciones industriales .
Química Analítica
En la química analítica, This compound se utiliza como compuesto estándar para diversas técnicas analíticas. Su estructura y propiedades bien definidas lo hacen adecuado para su uso en la calibración de instrumentos y la validación de métodos analíticos, asegurando la precisión y la precisión en el análisis químico .
Mecanismo De Acción
Target of Action
6-Methyluracil, also known as Pseudothymine , is a derivative of uracil, a common nucleobase in the genetic material of lifeIt’s known that uracil derivatives can interact with various enzymes and receptors due to their structural similarity to endogenous pyrimidine bases, nucleosides, and nucleotides .
Mode of Action
It’s known that uracil derivatives can influence various biochemical processes due to their structural similarity to endogenous pyrimidine bases . For instance, a derivative of 6-Methyluracil, Methylthiouracil, is known to decrease the formation of stored thyroid hormone .
Biochemical Pathways
As a metabolite of uracil, it’s likely involved in pyrimidine metabolism
Pharmacokinetics
It’s known that the pharmacokinetics of similar compounds can vary significantly between species , suggesting that the bioavailability of 6-Methyluracil may also vary.
Result of Action
It’s known that uracil derivatives can have various pharmacological properties, including antioxidant activity . For instance, 5-Hydroxy-6-methyluracil, a derivative of 6-Methyluracil, is known to have antioxidant activity and is used as an immunostimulator .
Action Environment
It’s known that the synthesis and antioxidant activity of similar compounds can be influenced by the conditions of their synthesis .
Safety and Hazards
Direcciones Futuras
5-Hydroxy-6-methyluracil, a derivative of 6-Methyluracil, is an acting agent of Oxymethyluracilum, an immunostimulator with a broad spectrum of pharmacological activity . The development of efficient methods for the insertion of various halogen atoms into 6-methyluracil is a promising area of research .
Análisis Bioquímico
Biochemical Properties
6-Methyluracil interacts with various enzymes, proteins, and other biomolecules. It is a metabolite of uracil and can be used as an indicator of acetoacetyl-CoA (AACoA) accumulation . The Mannich reactions of 6-methyluracil with piperidine, morpholine, and triazole have been studied, and the antioxidant activities of the Mannich bases were found to be comparable to that of the known antioxidant ionol .
Cellular Effects
6-Methyluracil exhibits an antiradiation effect in vivo . It has been suggested that the peroxide released by human phagocytes contributes to 5-bromouracil formation in inflammatory tissues . The antioxidant activities of 6-methyluracil derivatives were found to be comparable to that of the known antioxidant ionol .
Molecular Mechanism
The molecular mechanism of 6-methyluracil is complex and involves various biochemical reactions. It is involved in the Mannich reaction with formaldehyde and secondary amines . The direction of the Mannich reaction is significantly determined by the presence of a substituent at C-5 .
Temporal Effects in Laboratory Settings
It has been used in the Wohl-Ziegler Reaction, a bromination and cyanation reaction of organic compounds .
Dosage Effects in Animal Models
It is known that the pharmacokinetics of tested substances can differ greatly between different species .
Metabolic Pathways
6-Methyluracil is involved in various metabolic pathways. It is a metabolite of uracil and can be used as an indicator of acetoacetyl-CoA (AACoA) accumulation .
Transport and Distribution
It has been shown to interact with bovine serum albumin and its bilirubin complex .
Subcellular Localization
It is known that RNAs can aggregate in distinct patterns within various cellular compartments .
Propiedades
IUPAC Name |
6-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O2/c1-3-2-4(8)7-5(9)6-3/h2H,1H3,(H2,6,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHVCSCWHWMSGTE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)NC(=O)N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8052308 | |
| Record name | 6-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
SOL IN WATER, ETHER, ALKALI, AMMONIA, HOT ALCOHOL | |
| Record name | 6-METHYLURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
CRYSTALS FROM GLACIAL ACETIC ACID, OCTAHEDRAL PRISMS OR NEEDLES FROM WATER OR ALCOHOL | |
CAS RN |
626-48-2 | |
| Record name | 6-Methyluracil | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=626-48-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyluracil | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000626482 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6-METHYLURACIL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9456 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,4(1H,3H)-Pyrimidinedione, 6-methyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 6-Methyluracil | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8052308 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methyluracil | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.955 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 6-METHYLURACIL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O052W0G6I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 6-METHYLURACIL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5508 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![Benzo[b]thiophene-2,3-dione](/img/structure/B19949.png)





![[9,9'-Biphenanthrene]-10,10'-diol](/img/structure/B19973.png)

